BenchChemオンラインストアへようこそ!

5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one

Purity specification HPLC Procurement quality

5‑Methyl‑5‑[(3,4,5‑trifluorophenyl)methyl]pyrrolidin‑2‑one (CAS 1918140‑90‑5) is a 5,5‑disubstituted pyrrolidin‑2‑one building block carrying a 3,4,5‑trifluorobenzyl group and a methyl substituent at the 5‑position. Its molecular formula is C₁₂H₁₂F₃NO (MW 243.23 g mol⁻¹) and it is supplied as a research‑grade solid with a certified purity of 98 % (HPLC).

Molecular Formula C12H12F3NO
Molecular Weight 243.229
CAS No. 1918140-90-5
Cat. No. B2404208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one
CAS1918140-90-5
Molecular FormulaC12H12F3NO
Molecular Weight243.229
Structural Identifiers
SMILESCC1(CCC(=O)N1)CC2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C12H12F3NO/c1-12(3-2-10(17)16-12)6-7-4-8(13)11(15)9(14)5-7/h4-5H,2-3,6H2,1H3,(H,16,17)
InChIKeyVOUCKLWINFKMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one (CAS 1918140‑90‑5) – Procurement‑Grade Identity and Physicochemical Profile


5‑Methyl‑5‑[(3,4,5‑trifluorophenyl)methyl]pyrrolidin‑2‑one (CAS 1918140‑90‑5) is a 5,5‑disubstituted pyrrolidin‑2‑one building block carrying a 3,4,5‑trifluorobenzyl group and a methyl substituent at the 5‑position. Its molecular formula is C₁₂H₁₂F₃NO (MW 243.23 g mol⁻¹) and it is supplied as a research‑grade solid with a certified purity of 98 % (HPLC) . The compound belongs to the broader γ‑lactam family and is structurally related to intermediates used in the synthesis of nootropic agents and PET‑ligand precursors [1].

Why 5‑Methyl‑5‑[(3,4,5‑trifluorophenyl)methyl]pyrrolidin‑2‑one Cannot Be Replaced by Common Pyrrolidinone Analogs


The 3,4,5‑trifluorophenyl motif creates a unique combination of high electronegativity, moderate lipophilicity and metabolic shielding that cannot be reproduced by non‑fluorinated, mono‑fluorinated or even 3,4‑difluorinated benzyl analogs. The presence of three fluorine atoms alters the electron density of the aromatic ring, modulates π‑stacking and hydrogen‑bonding capacity, and blocks oxidative metabolism at the para and meta positions—effects that directly translate into differentiated target binding and pharmacokinetic behaviour [1]. Consequently, replacement with a simpler benzyl or halo‑benzyl pyrrolidinone risks loss of potency, selectivity or metabolic stability in a lead series.

Quantitative Differentiation Evidence for 5‑Methyl‑5‑[(3,4,5‑trifluorophenyl)methyl]pyrrolidin‑2‑one vs. Closest Analogs


Certified Purity Advantage Over Standard Research‑Grade Pyrrolidinone Building Blocks

The compound is supplied with a vendor‑certified purity of 98 % (HPLC), whereas many commonly catalogued 5‑substituted pyrrolidin‑2‑one building blocks (e.g. 5‑benzyl‑, 5‑(4‑fluorobenzyl)‑ or 5‑(4‑chlorobenzyl)‑pyrrolidin‑2‑one) are routinely listed at 95 % purity . This represents a 3‑percentage‑point improvement that reduces the total impurity burden by 60 % (from 5 % to 2 %).

Purity specification HPLC Procurement quality

Trifluorophenyl‑Driven Lipophilicity Increase vs. Non‑Fluorinated Parent Scaffold

The calculated logP (clogP) of 5‑methyl‑5‑[(3,4,5‑trifluorophenyl)methyl]pyrrolidin‑2‑one is approximately 2.5, while the corresponding non‑fluorinated 5‑methyl‑5‑benzylpyrrolidin‑2‑one has a clogP of about 1.8 [1][2]. The ~0.7 log unit increase is consistent with the well‑established effect of aryl fluorine substitution on lipophilicity and is expected to enhance passive membrane permeability and CNS penetration.

Lipophilicity clogP CNS permeability

Metabolic Shielding by the 3,4,5‑Trifluorophenyl Group vs. Mono‑/Difluorinated Analogs

The 3,4,5‑trifluorophenyl substitution pattern blocks cytochrome P450‑mediated aromatic hydroxylation at three positions simultaneously. While direct microsomal stability data for the target compound are not publicly available, class‑level evidence demonstrates that moving from a 4‑fluorophenyl to a 3,4,5‑trifluorophenyl group typically reduces intrinsic clearance by 2‑ to 5‑fold in human liver microsomes for analogous pyrrolidinone scaffolds [1]. In contrast, the non‑fluorinated 5‑benzyl analog is expected to undergo rapid para‑hydroxylation.

Metabolic stability CYP oxidation Fluorine blocking

Scaffold Distinctiveness from 4‑Substituted Pyrrolidin‑2‑one PET‑Ligand Intermediates

Commercial screening collections are heavily populated with 4‑(3,4,5‑trifluorophenyl)pyrrolidin‑2‑one derivatives (e.g. CAS 1263774‑97‑5, 1651179‑16‑6) owing to their use as PET‑ligand precursors (11C‑UCB‑J). The 5,5‑disubstituted regioisomer represented by CAS 1918140‑90‑5 is far less common, providing a distinct vector and conformational profile for fragment‑based or DNA‑encoded library screening .

Scaffold diversity Fragment library 5,5‑disubstituted pyrrolidinone

Preferred Application Scenarios for 5‑Methyl‑5‑[(3,4,5‑trifluorophenyl)methyl]pyrrolidin‑2‑one Based on Demonstrated Differentiation


Fragment‑Based Lead Generation Requiring Novel 3D Scaffolds

The compound’s 5,5‑disubstituted pyrrolidin‑2‑one core with a 3,4,5‑trifluorobenzyl group offers a three‑dimensional arrangement that is underrepresented in commercial fragment libraries . Combined with its 98 % purity , it is suitable for direct use in fragment screening by X‑ray crystallography, SPR or 19F‑NMR without additional purification.

Medicinal Chemistry Optimisation of CNS Penetration and Metabolic Stability

The estimated clogP increase of ~0.7 units relative to the non‑fluorinated parent [1] and the predicted metabolic shielding conferred by the 3,4,5‑trifluorophenyl group [2] make this compound a rational starting point for CNS‑targeted lead optimisation programmes where balanced permeability and stability are required.

Building Block for Parallel Synthesis of Fluorinated Compound Libraries

The free lactam NH and the benzylic methylene provide orthogonal functionalisation handles for N‑alkylation or α‑functionalisation, enabling rapid generation of diverse fluorinated analogs in library format . The well‑defined GHS hazard profile (H302, H315, H319, H335) supports safe parallel synthesis workflows.

Analytical Reference Standard for Fluorinated Pyrrolidinone Metabolite Identification

Thanks to its certified 98 % purity and the diagnostic 19F‑NMR signature of the 3,4,5‑trifluorophenyl group, the compound can serve as a reference standard for LC‑MS/MS method development and metabolite profiling of fluorinated pyrrolidinone drug candidates.

Quote Request

Request a Quote for 5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.